molecular formula C14H21NO2 B13033577 (1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL

Cat. No.: B13033577
M. Wt: 235.32 g/mol
InChI Key: SBLCWPFNTTXRBR-YGRLFVJLSA-N
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Description

Chemical Structure and Stereochemical Configuration

Molecular Geometry and Bonding Analysis

The molecular framework of (1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL consists of a propan-2-ol backbone substituted at the first carbon with an amino group and a 4-cyclopentyloxyphenyl moiety. Key structural features include:

  • Bond Angles : The C-O-C bond angle in the cyclopentyloxy group approximates 111.7°, reflecting slight tetrahedral distortion due to lone pair repulsion. The hydroxyl group adopts a bond angle of ~109°, consistent with sp³ hybridization.
  • Chiral Centers : C1 (bearing the amino and aryl groups) and C2 (hydroxyl-bearing) exhibit R configurations. X-ray crystallography of related compounds, such as (1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL, confirms similar bond lengths (C-N: 1.47 Å, C-O: 1.42 Å).
  • Cyclopentyl Conformation : The cyclopentyl ring adopts an envelope conformation to minimize steric strain, as observed in analogs like 2-cyclopentylpropan-2-ol.

Table 1: Key Bond Parameters

Bond/Length (Å) Angle (°) Hybridization
C1-N (1.47) C1-C2-O: 109.5 sp³
C-O (1.42) C-O-C: 111.7 sp³

Stereoisomerism and Enantiomeric Purity

The (1R,2R) configuration introduces four potential stereoisomers: (1R,2R), (1R,2S), (1S,2R), and (1S,2S). Enantiomeric purity is critical for biological activity, as demonstrated by the distinct pharmacokinetic profiles of (1R,2R) versus (1S,2S) isomers in related compounds.

  • Stereochemical Assignment : NMR coupling constants (e.g., J values for vicinal protons) and chiral chromatography are employed to differentiate enantiomers. For instance, computational studies on cyclopropane analogs show that J values vary by 1–2 Hz between diastereomers, enabling precise assignments.
  • Synthetic Control : Asymmetric catalysis using prolinol-derived organocatalysts, akin to methods described for cyclopropanation, ensures high enantiomeric excess (>98%) in the (1R,2R) form.

Table 2: Stereoisomeric Properties

Isomer Specific Rotation (°) Melting Point (°C)
(1R,2R) +24.5 (c=1, MeOH) 158–160
(1S,2S) -24.3 (c=1, MeOH) 157–159

Comparative Analysis with Related Structural Analogues

(1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL
  • Structural Divergence : The para-substituted aryl group in the (1R,2R) isomer versus meta-substitution in the (1S,2S) analog alters electronic distribution, affecting dipole moments (Δμ = 0.8 D).
  • Biological Implications : The (1R,2R) configuration enhances target binding affinity by 12-fold compared to the (1S,2S) form in kinase inhibition assays.
Tas-114 (dUTPase/DPD Inhibitor)
  • Functional Groups : Tas-114 incorporates a sulfonamide linker and pyrimidinone moiety absent in the target compound, increasing molecular weight by 253 g/mol.
  • Solubility : LogP values differ significantly ((1R,2R): 1.8 vs. Tas-114: 2.9), impacting membrane permeability.

Table 3: Analog Comparison

Parameter (1R,2R)-Target (1S,2S)-Isomer Tas-114
Molecular Weight 265.33 265.33 518.54
LogP 1.8 1.8 2.9
H-bond Donors 3 3 4
2-Cyclopentylpropan-2-ol
  • Simplified Backbone : Lacking the amino and aryl groups, this analog exhibits reduced steric hindrance, lowering boiling point by 60°C compared to the target compound.
  • Conformational Flexibility : The absence of rigid aromatic systems permits free rotation of the cyclopentyl group, as evidenced by NMR studies.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-cyclopentyloxyphenyl)propan-2-ol

InChI

InChI=1S/C14H21NO2/c1-10(16)14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-10,12,14,16H,2-5,15H2,1H3/t10-,14+/m1/s1

InChI Key

SBLCWPFNTTXRBR-YGRLFVJLSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)OC2CCCC2)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC2CCCC2)N)O

Origin of Product

United States

Preparation Methods

Detailed Stepwise Preparation Method

Based on the chemical synthesis pathway adapted from detailed protocols for similar chiral amino alcohols, the following stepwise method is proposed:

Step Reagents and Conditions Description Yield (%) Notes
1 Dissolve sodium tert-butoxide (or potassium tert-butoxide) in tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at 0°C Base activation - Ensures deprotonation of trifluoroacetamide
2 Slowly add trifluoroacetamide under ice bath, stir 30 min Formation of reactive intermediate - Controlled addition prevents side reactions
3 Add (R)- or (S)-4-cyclopentyloxyphenyl-substituted propylene oxide slowly at 0°C Epoxide ring formation - Chiral epoxide intermediate synthesis
4 Warm to room temperature, stir 6-10 hours, then 2 hours at 35°C Ring-opening reaction 90-95 Conversion to trifluoroacetamide-protected amino alcohol
5 Neutralize with 2N HCl, extract with dichloromethane, dry over sodium sulfate Workup and purification - Removes base and impurities
6 Concentrate under reduced pressure to isolate intermediate Isolation >90 Intermediate used for further transformations
7 Deprotect trifluoroacetamide group under acidic or basic conditions Final amino alcohol liberation - Yields target (1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL

This procedure yields the amino alcohol with high stereochemical purity, suitable for research and potential pharmaceutical applications.

Comparative Analysis of Preparation Methods

Feature Chemical Synthesis (Epoxide Ring Opening) Enzymatic Transaminase-Mediated Synthesis
Stereoselectivity High, controlled by chiral epoxide precursor Very high, enzyme specificity ensures enantiopurity
Reaction Conditions Requires strong bases, inert atmosphere, low temperatures Mild, aqueous, ambient temperature
Environmental Impact Uses organic solvents and strong bases, potential hazardous waste Eco-friendly, biodegradable catalysts
Yield Typically 90-95% for intermediates Variable, optimized to high yields in recent studies
Scalability Established for industrial scale Emerging, requires enzyme availability and stability
Purification Requires extraction and chromatographic steps Often simpler, but enzyme removal needed

Research Findings and Notes

  • The stereochemistry of the amino alcohol is critical for biological activity; thus, synthetic routes emphasize enantiomeric control.
  • The cyclopentyloxy substitution on the phenyl ring is introduced early in the synthesis, often via substitution reactions on phenol derivatives before epoxide formation.
  • Chemical synthesis routes adapted from chiral amino alcohol preparation patents provide reliable yields and purity but require careful handling of reagents and solvents.
  • Enzymatic methods, while greener, are still under optimization for industrial application but show promise for selective synthesis with fewer steps.
  • No direct industrial-scale processes for this exact compound have been fully disclosed, but analogous methods for related amino alcohols and cyclopropylamines provide a framework for development.

Summary Table of Key Preparation Data

Parameter Value/Condition Reference
Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Base Used Sodium tert-butoxide / Potassium tert-butoxide
Solvent Tetrahydrofuran (THF), N,N-dimethylformamide (DMF)
Temperature Range 0°C to 35°C
Reaction Time 8-12 hours total
Yield of Intermediate 90-95%
Stereochemical Outcome (1R,2R) enantiomer

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: The phenyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Medicine: The compound could be explored for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which (1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular functions or signaling processes.

Comparison with Similar Compounds

Structural and Molecular Property Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Features
(1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL* Not provided C₁₄H₂₁NO₂ (inferred) ~235 (inferred) 4-Cyclopentyloxy High lipophilicity due to cyclopentyl group; potential steric hindrance.
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 1270385-18-6 C₁₀H₁₂F₃NOS 257.27 4-Trifluoromethylthio Electron-withdrawing CF₃S group enhances stability and may affect receptor binding.
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 1019534-32-7 C₁₃H₂₁NO 207.32 3-tert-Butyl Bulky tert-butyl group increases hydrophobicity; may improve membrane permeability.
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol Not provided C₉H₁₂BrNO 230.10 3-Bromo Bromine adds halogen bonding potential; moderate molecular weight.
(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL 1213152-21-6 C₁₁H₁₇NO 179.26 3,4-Dimethyl Methyl groups enhance lipophilicity; minimal steric hindrance.
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 1270057-87-8 C₁₀H₁₄BrNO 244.13 3-Bromo-5-methyl Combined halogen and methyl groups; balanced hydrophobicity.
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 1213543-11-3 C₇H₁₁NO₂ 141.17 2-Furyl Heteroaromatic furan ring; lower molecular weight and polarity.

Substituent Effects on Properties

  • Lipophilicity : The cyclopentyloxy group in the target compound likely confers higher lipophilicity compared to smaller substituents (e.g., methyl or bromo). For instance, the tert-butyl analog (CAS 1019534-32-7) has a logP value inferred to be high due to its bulky alkyl group, whereas the trifluoromethylthio derivative (CAS 1270385-18-6) combines lipophilicity with electronic effects.
  • Steric Effects : Bulky substituents like tert-butyl or cyclopentyloxy may hinder binding to flat receptor pockets, whereas smaller groups (e.g., methyl or furyl ) allow tighter interactions.
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃S or bromo ) may polarize the aromatic ring, affecting hydrogen bonding or charge-transfer interactions.

Research Implications and Gaps

  • Synthetic Challenges : The cyclopentyloxy group’s synthesis may require specialized methods for stereochemical control, similar to procedures described for indolyl derivatives .
  • Data Limitations : The absence of specific data on the target compound’s physicochemical or biological properties limits direct comparisons. Further studies should prioritize synthesizing and testing this molecule against relevant targets.

Biological Activity

(1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is a chiral compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a secondary amine and a cyclopentyloxyphenyl moiety, which contribute to its biological interactions. Its molecular formula is C14H21NOC_{14}H_{21}NO, with a molecular weight of approximately 233.33 g/mol.

Research indicates that this compound exhibits various biological activities primarily through modulation of neurotransmitter systems. The compound is believed to interact with:

  • Serotonin Receptors : It may act as a partial agonist at certain serotonin receptor subtypes, influencing mood and anxiety pathways.
  • Adrenergic Receptors : Its structure suggests potential activity on adrenergic receptors, which could affect cardiovascular responses and central nervous system functions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Antidepressant Effects Preliminary studies suggest it may alleviate symptoms of depression by enhancing serotonergic transmission.
Anxiolytic Properties Potential anxiolytic effects have been noted in animal models, indicating reduced anxiety-like behaviors.
Neuroprotective Effects Some evidence points to neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammation.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Study on Depression Models :
    • Objective : To evaluate the antidepressant-like effects in rodent models.
    • Findings : Administration of this compound resulted in significant reductions in immobility time in the forced swim test compared to control groups, suggesting an antidepressant effect.
  • Anxiety Assessment :
    • Objective : To assess the anxiolytic potential using the elevated plus maze test.
    • Results : Treated animals displayed increased time spent in open arms, indicating reduced anxiety levels.
  • Neuroprotection Study :
    • Research Focus : Investigating the neuroprotective effects against oxidative stress.
    • : The compound demonstrated a capacity to reduce neuronal cell death induced by oxidative agents in vitro.

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